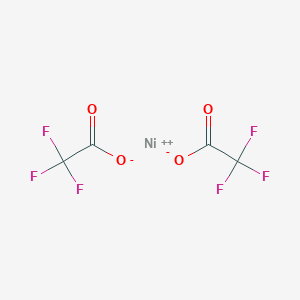
Nickel(2+) trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nickel(2+) trifluoroacetate is a chemical compound with the formula Ni(CF3COO)2. It is known for its green crystalline or powdery appearance and is soluble in water and organic solvents such as alcohols and ketones . This compound is relatively stable at room temperature but can decompose when exposed to heat or moisture .
Wissenschaftliche Forschungsanwendungen
Nickel(2+) trifluoroacetate has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation reactions.
Material Science: This compound is used in the preparation of nickel-based materials and coatings, which have applications in electronics and corrosion-resistant surfaces.
Electrochemistry: It is employed in electrochemical studies and processes, such as electrodeposition and electroplating.
Coordination Chemistry:
Wirkmechanismus
Trifluoroacetates are the most abundant and accessible sources of trifluoromethyl groups, which are key components in pharmaceuticals and agrochemicals. The generation of trifluoromethyl reactive radicals from trifluoroacetates requires their decarboxylation, which is hampered by their high oxidation potential .
Safety and Hazards
Nickel(2+) trifluoroacetate may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled. It is suspected of causing genetic defects and causes damage to organs through prolonged or repeated exposure. It is very toxic to aquatic life with long-lasting effects .
Zukünftige Richtungen
Trifluoroacetates are the most abundant and accessible sources of trifluoromethyl groups, which are key components in pharmaceuticals and agrochemicals. The future estimates of TFA surface concentrations based on HFO removal require updating and the kinetic analysis of TFA production warrants further investigation .
Vorbereitungsmethoden
Nickel(2+) trifluoroacetate can be synthesized through various methods:
Direct Interaction in Aqueous Solution: One method involves the direct interaction of nickel(II) salts with trifluoroacetic acid in an aqueous solution.
Electrodeposition: Another method involves the electrodeposition of this compound on a copper electrode substrate in the presence of formamide and water.
Impregnation and Calcination: This compound can also be prepared by impregnating a solution of trifluoroacetate in acetone onto a substrate, followed by calcination in helium at 375°C.
Analyse Chemischer Reaktionen
Nickel(2+) trifluoroacetate undergoes various chemical reactions, including:
Oxidation and Reduction: This compound can participate in redox reactions, where it can be reduced to nickel metal or oxidized to higher oxidation states.
Substitution Reactions: This compound can undergo substitution reactions with other ligands, such as pyridine-type ligands, to form new complexes.
Electrochemical Reactions: It can be used in electrochemical processes, such as electrodeposition, to form coatings on substrates.
Common reagents used in these reactions include trifluoroacetic acid, formamide, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Nickel(2+) trifluoroacetate can be compared with other nickel(II) salts, such as nickel(II) acetate and nickel(II) trifluoromethanesulfonate:
Nickel(II) Acetate: This compound has a similar structure but with acetate anions instead of trifluoroacetate.
Nickel(II) Trifluoromethanesulfonate: This compound has trifluoromethanesulfonate anions and is known for its higher thermal stability compared to this compound.
This compound is unique due to its high solubility in organic solvents and its ability to form stable complexes with various ligands, making it versatile for different applications.
Eigenschaften
CAS-Nummer |
16083-14-0 |
|---|---|
Molekularformel |
C2HF3NiO2 |
Molekulargewicht |
172.72 g/mol |
IUPAC-Name |
nickel;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C2HF3O2.Ni/c3-2(4,5)1(6)7;/h(H,6,7); |
InChI-Schlüssel |
HFUJBNCMAVYWBH-UHFFFAOYSA-N |
SMILES |
C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].[Ni+2] |
Kanonische SMILES |
C(=O)(C(F)(F)F)O.[Ni] |
| 16083-14-0 | |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


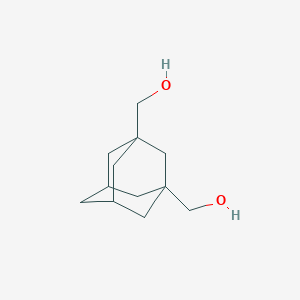
![2-[(7,7-DIMETHYL-4-BICYCLO[3.1.1]HEPT-3-ENYL)METHOXY]ETHANOL](/img/structure/B95919.png)

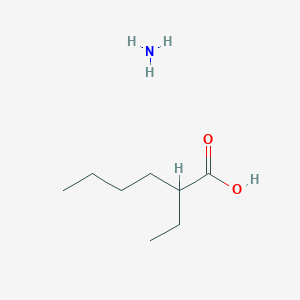
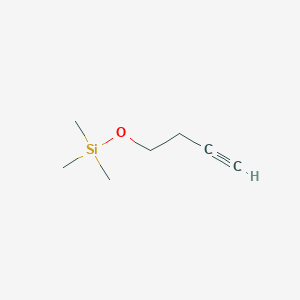


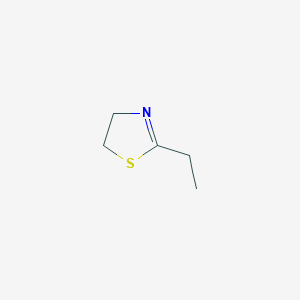
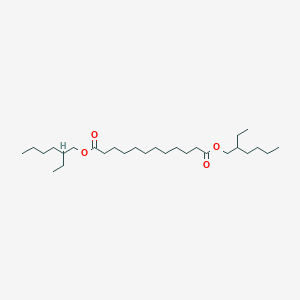
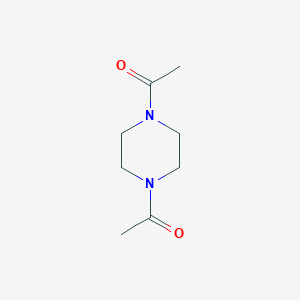

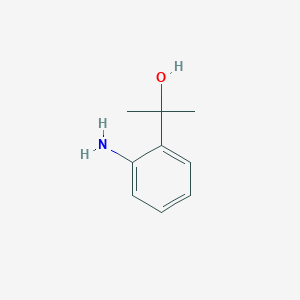
![1-[3-(Trifluoromethyl)phenyl]propane-1,2-diol](/img/structure/B95941.png)

